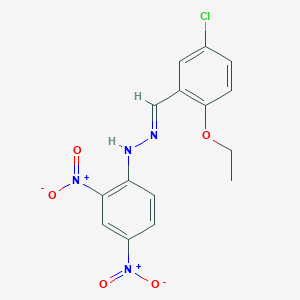
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of 5-chloro-2-ethoxybenzaldehyde and 2,4-bisnitrophenyl hydrazine.
作用機序
The mechanism of action of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is not well understood. However, it is believed that the compound interacts with the metal ions and forms a complex. The complex formed can then be detected using various analytical techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and HPLC.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone. However, it has been reported that this compound is non-toxic and does not exhibit any significant cytotoxicity towards various cell lines.
実験室実験の利点と制限
One of the significant advantages of using 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is its high selectivity towards metal ions. This compound can be used to detect trace amounts of metal ions in various samples with high sensitivity and selectivity. However, one of the limitations of using this compound is its high cost and limited availability.
将来の方向性
There are several future directions for the research on 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone. One of the potential applications of this compound is in the field of drug delivery. It can be used as a carrier for various drugs and can be targeted towards specific cells or tissues.
In addition, this compound can also be used as a fluorescent probe for the detection of various disease biomarkers. The fluorescent properties of this compound can be exploited for the development of biosensors for the early detection of diseases.
Conclusion:
In conclusion, 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone is a promising compound with potential applications in various fields of science. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is required to explore the full potential of this compound in various fields of science.
合成法
The synthesis of 5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone involves the reaction of 5-chloro-2-ethoxybenzaldehyde with 2,4-bisnitrophenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by recrystallization.
科学的研究の応用
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in the field of analytical chemistry. It has been used as a reagent for the determination of trace amounts of copper, iron, and other metal ions in various samples.
In addition, this compound has also been used as a fluorescent probe for the detection of biologically important molecules such as amino acids, peptides, and proteins. The fluorescent properties of this compound make it a suitable candidate for use in bioimaging and biosensing applications.
特性
製品名 |
5-Chloro-2-ethoxybenzaldehyde {2,4-bisnitrophenyl}hydrazone |
|---|---|
分子式 |
C15H13ClN4O5 |
分子量 |
364.74 g/mol |
IUPAC名 |
N-[(E)-(5-chloro-2-ethoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H13ClN4O5/c1-2-25-15-6-3-11(16)7-10(15)9-17-18-13-5-4-12(19(21)22)8-14(13)20(23)24/h3-9,18H,2H2,1H3/b17-9+ |
InChIキー |
ZRSQTADPAFRPQN-RQZCQDPDSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dichlorophenyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298086.png)
![N-(4-methylphenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B298087.png)
![N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298090.png)
![N'-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-2-methylbenzohydrazide](/img/structure/B298091.png)
![N-(4-methylphenyl)-2-[4-[(E)-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298092.png)
![N-(2-ethylphenyl)-N-(2-{(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B298093.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298097.png)
![2-(3,4-dimethoxyphenyl)-N'-[4-({4-nitrobenzyl}oxy)benzylidene]acetohydrazide](/img/structure/B298098.png)
![N~2~-(3-methoxyphenyl)-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B298100.png)
![2-[4-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B298102.png)
![2-{4-[(E)-{2-[(benzylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B298103.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B298105.png)
![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethylphenyl)benzenesulfonamide](/img/structure/B298106.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298107.png)